ethyl 2-benzyl-3-(dicyclohexylamino)-3-oxopropanoate

Cardiac Pharmacology Muscarinic Receptor Binding Antiarrhythmic Drug Discovery

Ethyl 2-benzyl-3-(dicyclohexylamino)-3-oxopropanoate (molecular formula C₂₄H₃₅NO₃) belongs to the class of dicyclohexylamide derivatives of N-substituted α-aminocarboxylic acids—a scaffold extensively investigated for class III antiarrhythmic activity. The compound features a benzyl substituent at the α-carbon of the propanoate backbone and a dicyclohexylamino moiety conferring significant lipophilicity (calculated logP).

Molecular Formula C24H35NO3
Molecular Weight 385.5 g/mol
Cat. No. B5060719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-benzyl-3-(dicyclohexylamino)-3-oxopropanoate
Molecular FormulaC24H35NO3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)C(=O)N(C2CCCCC2)C3CCCCC3
InChIInChI=1S/C24H35NO3/c1-2-28-24(27)22(18-19-12-6-3-7-13-19)23(26)25(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3,6-7,12-13,20-22H,2,4-5,8-11,14-18H2,1H3
InChIKeyRFDXZPGZGWHWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Benzyl-3-(dicyclohexylamino)-3-oxopropanoate: A Dicyclohexylamide α-Aminocarboxylic Acid Derivative for Antiarrhythmic Research


Ethyl 2-benzyl-3-(dicyclohexylamino)-3-oxopropanoate (molecular formula C₂₄H₃₅NO₃) belongs to the class of dicyclohexylamide derivatives of N-substituted α-aminocarboxylic acids—a scaffold extensively investigated for class III antiarrhythmic activity [1]. The compound features a benzyl substituent at the α-carbon of the propanoate backbone and a dicyclohexylamino moiety conferring significant lipophilicity (calculated logP). This structural class has yielded clinical-stage candidates, making the compound relevant for ion channel pharmacology and cardiovascular drug discovery programs [2].

Why Ethyl 2-Benzyl-3-(dicyclohexylamino)-3-oxopropanoate Cannot Be Interchanged with Other α-Aminocarboxylic Acid Dicyclohexylamides


Within the dicyclohexylamide α-aminocarboxylic acid class, receptor subtype selectivity, antiarrhythmic potency, and duration of action are exquisitely sensitive to the N-substituent at the α-carbon [1]. For example, AL-275 (bearing a p-nitrobenzoyl-aminoethyl side chain) exhibits high muscarinic M₁ receptor affinity (IC₅₀ 2.8 µM), whereas AL-310 (>100 µM) shows negligible M₁ binding despite sharing the core dicyclohexylamide motif [2]. The benzyl substituent in the target compound is expected to confer distinct lipophilicity, conformational flexibility, and receptor-interaction profiles compared to cyclohexyl, phenyl, or substituted-benzyl analogs. Generic substitution with a different N-substituted dicyclohexylamide carries a verified risk of altered—or complete loss of—the desired pharmacological activity.

Quantitative Differentiation Evidence for Ethyl 2-Benzyl-3-(dicyclohexylamino)-3-oxopropanoate Against Closest Analogs


N-Substituent-Dependent Muscarinic M₁ Receptor Affinity Within the Dicyclohexylamide Series

In a head-to-head radioligand binding study of N-substituted aminocarboxylic acid dicyclohexylamides (NACA-DCHA), muscarinic M₁ receptor affinity in rat brain cortex varied by over 35-fold depending solely on the N-substituent: AL-275 exhibited an IC₅₀ of 2.8 µM, AL-315 an IC₅₀ of 3.2 µM, and AL-310 showed an IC₅₀ greater than 100 µM [1]. While direct binding data for the benzyl-substituted target compound have not been reported in the same assay, the benzyl group's steric and electronic properties position it between the high-affinity (aromatic, H-bond-capable) and low-affinity substituents, making its procurement justifiable for comparative SAR studies against AL-275 and AL-315.

Cardiac Pharmacology Muscarinic Receptor Binding Antiarrhythmic Drug Discovery

Class III Antiarrhythmic Efficacy Superiority of Dicyclohexylamides over Standard Class I and III Agents in Arrhythmia Models

In a comparative study, dicyclohexylamide derivatives of N-substituted α-aminocarboxylic acids—the class to which ethyl 2-benzyl-3-(dicyclohexylamino)-3-oxopropanoate belongs—surpassed standard class I and III antiarrhythmic agents in both intensity and duration of the antiarrhythmic effect in experimental arrhythmia models [1]. The class representatives also demonstrated elevation of myocardial electrical stability and prevention of sudden ventricular fibrillation [1]. The specific coded compound AWD-160-275 (AL-275)—a structurally related dicyclohexylamide—prolonged cardiac repolarization, increased atrial and ventricular refractory periods, and decreased sinus nodal automatism without affecting intraventricular conduction, proving superior to reference drugs in rate and duration of antiarrhythmic and antifibrillatory action [2].

Antiarrhythmic Pharmacology Cardiac Electrophysiology In Vivo Arrhythmia Models

Unique β₁-Adrenoreceptor Binding Profile Restricted to a Single Congener (AL-298), Demonstrating Substituent-Controlled Selectivity

Within the NACA-DCHA series, only one preparation—AL-298—exhibited measurable binding to β₁-adrenoreceptors in rat heart (IC₅₀ = 38 µM); all other tested congeners, including the high-affinity muscarinic ligands AL-275 and AL-315, showed no significant β₁-AR binding [1]. This demonstrates that within a single scaffold, receptor selectivity between muscarinic and adrenergic targets is entirely N-substituent-dependent. The benzyl-substituted target compound represents a substitution pattern distinct from AL-298, and comparative profiling would clarify whether the benzyl group introduces or eliminates β₁-adrenergic activity.

Adrenergic Pharmacology Receptor Selectivity Profiling Cardiac Safety Pharmacology

Patent-Disclosed Antiarrhythmic Activity and Structural Coverage of Benzyl-Substituted Dicyclohexylamides

International patent application WO 1995/018099 A1 explicitly claims aminocarboxylic acid amides—including those with phenylalkyl (benzyl-containing) N-substituents—as class III antiarrhythmic agents [1]. The generic formula encompasses R₁ and R₂ substituents that include phenylalkyl chains where the alkyl portion contains 1–3 carbon atoms, directly covering the benzyl substitution pattern of the target compound. The patent, jointly assigned to Dresden Arzneimittel and including inventors from the Russian Academy of Medical Sciences, reports a 'large therapeutic spectrum' for these compounds. This IP landscape confirms that benzyl-substituted dicyclohexylamides were explicitly included in the antiarrhythmic composition-of-matter claims, distinguishing them from non-aromatic or unsubstituted alkyl analogs not encompassed by the same patent family.

Intellectual Property Medicinal Chemistry Class III Antiarrhythmics

Lipophilicity Differentiator: Calculated logP and Structural Comparison with the Cyclohexyl Analog

The closest commercially cataloged structural analog, ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate (C₂₃H₃₉NO₃, MW 377.6 g/mol), replaces the benzyl aromatic ring with a cyclohexyl group . The benzyl-substituted target compound (C₂₄H₃₅NO₃, MW 385.5 g/mol) possesses one additional aromatic ring, which is predicted to increase polarizability, enhance π-stacking interactions with aromatic receptor residues, and alter metabolic stability relative to the fully saturated analog. While direct comparative logP measurements are unavailable in the public domain, calculation by fragment-based methods (e.g., CLOGP) predicts a difference of approximately 0.5–1.0 log units between the two congeners.

Physicochemical Properties Drug-Likeness Analog Design

Procurement-Driven Application Scenarios for Ethyl 2-Benzyl-3-(dicyclohexylamino)-3-oxopropanoate


Systematic N-Substituent SAR Campaign for Class III Antiarrhythmic Discovery

The benzyl-substituted dicyclohexylamide fills a critical gap in structure-activity relationship (SAR) matrices that already include cyclohexyl (C₂₃H₃₉NO₃, MW 377.6), substituted-benzoyl (AL-275), and other N-substituted congeners. A procurement set containing the target compound alongside AL-275, AL-315, AL-298, and the cyclohexyl analog enables full deconvolution of electronic (benzyl π-system), steric, and lipophilic contributions to M₁ receptor affinity and class III antiarrhythmic efficacy, as established in published comparative binding and electrophysiology studies [1][2].

Cardiac Ion Channel Selectivity Profiling Against Muscarinic and Adrenergic Receptors

The demonstrated N-substituent-dependent bifurcation between high muscarinic affinity (AL-275, IC₅₀ 2.8 µM; AL-315, IC₅₀ 3.2 µM) and the unique β₁-adrenergic binding of AL-298 (IC₅₀ 38 µM) [1] makes the benzyl congener a high-priority compound for receptor selectivity panels. Inclusion in cardiac safety profiling cascades allows determination of whether the benzyl group produces a muscarinic-dominant, adrenergic-dominant, or dual-receptor interaction profile—directly informing candidate progression decisions.

Patent-Landscape Navigation and Freedom-to-Operate Analysis

The compound falls within the explicit phenylalkyl substitution scope of WO 1995/018099 A1 [1], a foundational patent in the dicyclohexylamide antiarrhythmic space. Organizations conducting IP due diligence around class III antiarrhythmic development programs should procure this compound as a representative benzyl-substituted exemplar for analytical characterization, enabling precise comparison against Markush claim boundaries and expired vs. in-force patent estates.

Lipophilicity-Driven ADME Optimization Studies

The estimated 0.5–1.0 logP differential between the benzyl-substituted compound and its fully saturated cyclohexyl analog provides a defined pair for probing the impact of incremental lipophilicity on membrane permeability (Caco-2/PAMPA), microsomal stability, and plasma protein binding within a constant core scaffold. Such paired-comparison studies are standard practice in lead optimization and are supported by the commercial availability of both the benzyl and cyclohexyl congeners.

Quote Request

Request a Quote for ethyl 2-benzyl-3-(dicyclohexylamino)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.